1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a synthetic heterocyclic compound belonging to the imidazo[1,2-b]pyrazole family. These compounds have gained significant attention in scientific research due to their potential biological activity, particularly in the field of medicinal chemistry. [] Imidazo[1,2-b]pyrazoles represent an attractive scaffold for the exploration of novel bioactive molecules. []
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic organic compound notable for its unique imidazo[1,2-b]pyrazole core structure. This compound features an ethyl group at the 1-position and a carboxamide group at the 7-position. It belongs to the class of imidazole derivatives, which are recognized for their diverse biological and chemical properties, including potential applications in medicinal chemistry and agriculture.
This compound can be found in various chemical databases, including PubChem and BenchChem, which provide detailed information regarding its synthesis, properties, and potential applications.
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is classified under heterocyclic compounds, specifically within the imidazole family. Its structure is characterized by a fused imidazole and pyrazole ring system, which contributes to its chemical reactivity and biological activity.
The synthesis of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves several steps:
In industrial settings, more efficient catalytic processes may be employed to enhance yield and purity. Techniques such as continuous flow chemistry and green chemistry principles are increasingly utilized to promote sustainability and minimize waste during synthesis .
The molecular structure of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be represented by its InChI key:
This structure reveals the arrangement of atoms and the presence of functional groups that influence its chemical behavior.
The molecular weight of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is approximately 178.19 g/mol. The compound exhibits specific spectral characteristics that can be analyzed through techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its identity and purity .
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can undergo various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide primarily involves its interaction with specific enzymes and receptors within biological systems.
Research indicates that this compound can modulate cell signaling pathways by influencing key proteins such as ERK (Extracellular signal-Regulated Kinase) and Akt (Protein Kinase B), which are critical for cell survival and proliferation. Binding interactions often lead to conformational changes in target biomolecules, resulting in altered enzymatic activity or receptor function .
The physical properties of 1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide include:
Chemical properties include solubility in various solvents and stability under different pH conditions. Its reactivity profile suggests it may participate in further functionalization reactions due to its available functional groups.
Relevant analytical techniques such as High Performance Liquid Chromatography (HPLC) can be utilized to assess purity and concentration in various formulations .
The compound has shown potential in various scientific applications:
Research has indicated that certain derivatives exhibit sub-micromolar activities against cancer cell lines such as MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia), highlighting its potential as a lead compound in drug development efforts targeting these malignancies .
1-Ethyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide derivatives demonstrate a unique dual mechanism in immature myeloid malignancies by inducing terminal differentiation followed by apoptosis. In HL-60 acute promyelocytic leukemia cells, treatment triggers early ERK phosphorylation (Thr202/Tyr204) within 2 hours, peaking at 20% pERKbright cells at 5 μM concentration. This survival response precedes activation of the AP-1 transcription complex, with concentration-dependent upregulation of FOS, JUN, JUNB, and JUND genes, which orchestrate granulocytic differentiation [1] [3].
Concomitant molecular alterations confirm phenotypic maturation:
Table 1: Molecular Markers of Differentiation in Treated AML Cells
Molecular Marker | Change Direction | Functional Significance | Detection Method |
---|---|---|---|
CD33 | ↓ 58% | Loss of immature phenotype | Flow cytometry |
CD11b | ↑ 3.2-fold | Granulocytic maturation | Flow cytometry |
MPO activity | ↑ 2.8-fold | Granulocyte functionality | Enzymatic assay |
Cellular granularity | ↑ 220% | Granulocyte differentiation | Side-scatter analysis |
Following differentiation, apoptosis is initiated through mitochondrial depolarization (ΔΨm loss: 85% cells), caspase-3 activation (4.1-fold increase), and lactate dehydrogenase leakage (membrane integrity loss). The sub-G1 population expands to 38%, confirming irreversible cell death [3] [6]. Critically, ex vivo testing on primary human AML cells revealed an IC50 of 80 nM, with parallel CD11b elevation and reduction of CD33+, CD7+, CD206+, and CD38bright populations [3].
The compound significantly depletes both major MDSC subtypes within immunosuppressive tumor microenvironments. Using the murine 4T1 breast cancer model, ex vivo treatment reduced:
This dual depletion occurs through the same differentiation-coupled apoptosis mechanism observed in AML. MDSC maturation is evidenced by morphological shifts toward differentiated granulocytes and monocytes, followed by intrinsic apoptosis pathways. The therapeutic significance lies in disrupting the immunosuppressive tumor niche, where MDSCs utilize multiple suppression mechanisms:
Table 2: Comparative Sensitivity of MDSC Subtypes to Treatment
MDSC Subtype | Surface Markers | Depletion Efficiency | Functional Consequence |
---|---|---|---|
M-MDSCs | CD11b+ Ly6C+ Ly6G−/low | 62% reduction | Loss of IL-10/ARG1-mediated suppression |
PMN-MDSCs | CD11b+ Ly6C−/low Ly6G+ | 57% reduction | Reduced ROS/iNOS-mediated T-cell inhibition |
Notably, MDSC differentiation reverses T-cell anergy and restores antitumor immunity. This positions the compound as a potential combinatorial partner for immune checkpoint inhibitors in solid tumors [3] [8].
The compound exhibits selective cytotoxicity toward immature myeloid populations over mature counterparts. In leukemia models, sensitivity correlates with differentiation stage:
Primary human fibroblasts show minimal cytotoxicity (maximum viability reduction: 40% at 3 μM), confirming malignant cell selectivity [6]. Similarly, in solid tumor models:
This selectivity arises from mechanistic differences: Immature cells undergo Vav1-dependent AP-1 activation followed by terminal differentiation and apoptosis, while mature cells lack this differentiation potential. Additionally, oxidative stress responses differ fundamentally—treatment induces glutathione depletion and mitochondrial depolarization only in immature populations [3] [6].
Table 3: Selectivity Profile Across Cell Types
Cell Type | Maturation Stage | IC50 | Key Response Mechanism |
---|---|---|---|
HL-60 (AML) | Immature promyelocyte | 16.54 nM | AP-1-driven differentiation → apoptosis |
MV-4-11 (Biphenotypic AML) | Immature myelomonocyte | 32.25 nM | Mitochondrial depolarization |
THP-1 (Monocytic leukemia) | Committed monocyte | 148 nM | Moderate caspase-3 activation |
K-562 (Erythroleukemia) | Multilineage progenitor | >1 μM | Weak glutathione depletion |
Primary fibroblasts | Non-hematopoietic | >3 μM | No significant apoptosis |
4T1 breast cancer spheroids | Epithelial tumor | 1.5–10.8 μM | Limited cytotoxicity |
List of Compounds Mentioned:
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5